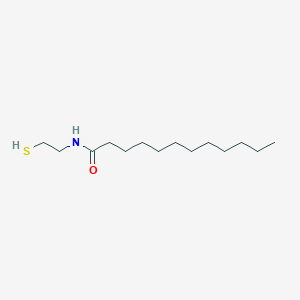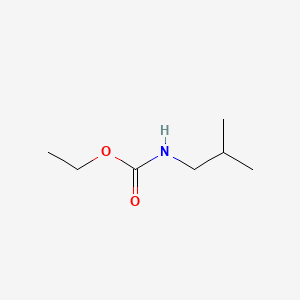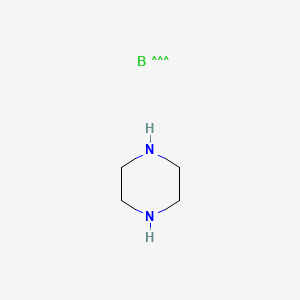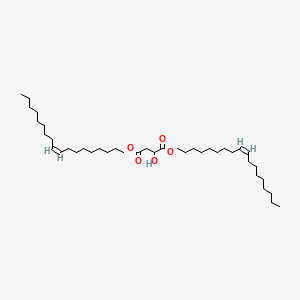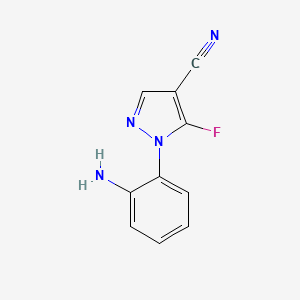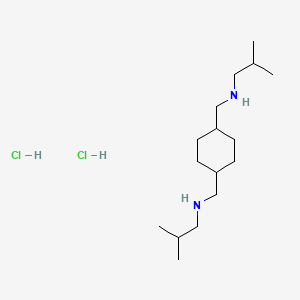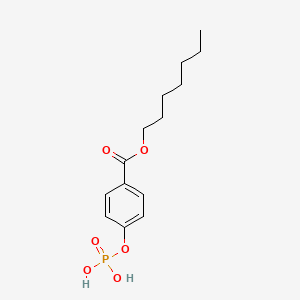
p-Heptoxycarbonylphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Heptoxycarbonylphenyl phosphate is an organophosphorus compound that features a phosphate group attached to a phenyl ring, which is further substituted with a heptoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Heptoxycarbonylphenyl phosphate typically involves the esterification of phenyl phosphate with heptoxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester. The general reaction scheme is as follows:
Phenyl phosphate+Heptoxycarbonyl chloride→p-Heptoxycarbonylphenyl phosphate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
p-Heptoxycarbonylphenyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of phenol and heptoxycarbonyl phosphate.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The heptoxycarbonyl group can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Electrophiles such as nitric acid, sulfuric acid, or halogens in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Phenol and heptoxycarbonyl phosphate.
Substitution: Various substituted derivatives of this compound.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
p-Heptoxycarbonylphenyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of p-Heptoxycarbonylphenyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site and preventing the dephosphorylation of substrates. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenyl phosphate: Lacks the heptoxycarbonyl group, making it less hydrophobic and potentially less effective as an enzyme inhibitor.
p-Methoxycarbonylphenyl phosphate: Contains a methoxycarbonyl group instead of a heptoxycarbonyl group, which may alter its reactivity and biological activity.
p-Ethoxycarbonylphenyl phosphate: Contains an ethoxycarbonyl group, which is shorter than the heptoxycarbonyl group, potentially affecting its solubility and interaction with molecular targets.
Uniqueness
p-Heptoxycarbonylphenyl phosphate is unique due to the presence of the heptoxycarbonyl group, which can enhance its hydrophobicity and potentially improve its ability to interact with hydrophobic pockets in enzymes. This structural feature may also influence its solubility and stability, making it a valuable compound for various applications.
Properties
CAS No. |
27864-56-8 |
|---|---|
Molecular Formula |
C14H21O6P |
Molecular Weight |
316.29 g/mol |
IUPAC Name |
heptyl 4-phosphonooxybenzoate |
InChI |
InChI=1S/C14H21O6P/c1-2-3-4-5-6-11-19-14(15)12-7-9-13(10-8-12)20-21(16,17)18/h7-10H,2-6,11H2,1H3,(H2,16,17,18) |
InChI Key |
HRADMCOBKDCLHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


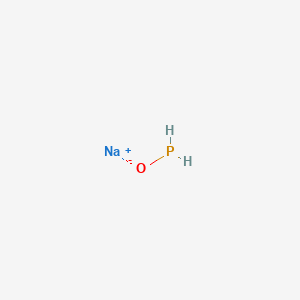
![7-methyl-7H-benzo[c]fluorene](/img/structure/B13758924.png)

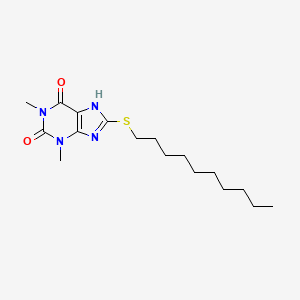

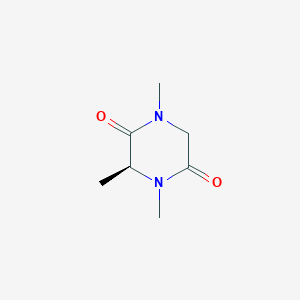

![1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea](/img/structure/B13758958.png)
